4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, hydroxy, pyrrole, and sulfonamide functional groups
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to modulate the mas-related g-protein coupled receptor x2 (mrgprx2) .
Mode of Action
Mrgprx2 modulators generally work by binding to the receptor and altering its activity . This can lead to a variety of downstream effects depending on the specific nature of the compound and the context in which it is used.
Biochemical Pathways
These include the mediation of pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . Therefore, modulation of MRGPRX2 could potentially impact these pathways.
Result of Action
Modulation of mrgprx2 can potentially ease pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrole Derivative: The synthesis begins with the preparation of the pyrrole derivative, which involves the reaction of 1-methylpyrrole with appropriate reagents to introduce the hydroxypropyl group.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the aromatic ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide: Lacks the pyrrole group.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide: Lacks the fluorine atom.
4-fluoro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide: Lacks the methyl group on the pyrrole ring.
Uniqueness
The presence of both the fluorine atom and the pyrrole group in 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-11-10-12(16)5-6-15(11)22(20,21)17-8-7-14(19)13-4-3-9-18(13)2/h3-6,9-10,14,17,19H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAAVRHWYCBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CN2C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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